
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its biological activities by modulating various signaling pathways. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to activate the dopamine D3 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit several biochemical and physiological effects. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.
实验室实验的优点和局限性
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is that it has been found to be relatively safe and well-tolerated in preclinical studies. One limitation is that the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that requires specialized equipment and expertise.
未来方向
There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which will help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in humans. Another direction is to explore the potential of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in combination with other drugs for the treatment of various diseases. Finally, another direction is to develop more efficient and cost-effective methods for the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
合成方法
The synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanol. The next step involves the oxidation of the alcohol to the corresponding ketone using an oxidizing agent such as chromium trioxide. This reaction leads to the formation of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
科学研究应用
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit a wide range of biological activities. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.
属性
IUPAC Name |
(4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-3-2-4-16(7-8)12(17)9-6-15-11(14)5-10(9)13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZHLUQVDSSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(3-methylpiperidine-1-carbonyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2421762.png)
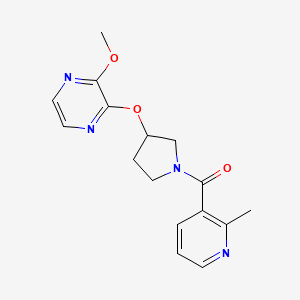
![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
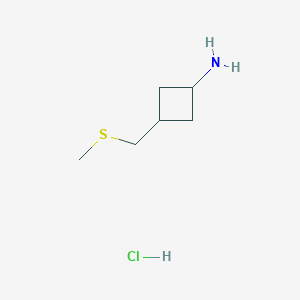
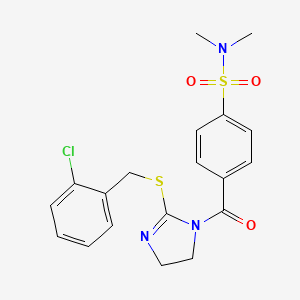
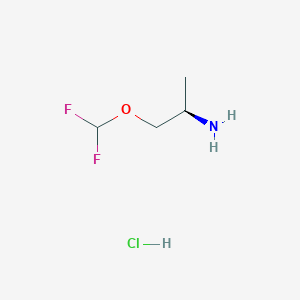
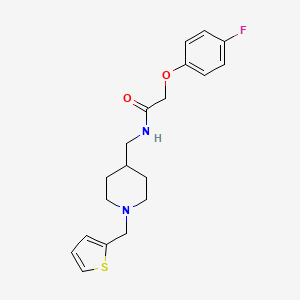
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)